molecular formula C7H10N2O B094376 2-Ethoxy-5-methylpyrimidine CAS No. 17758-09-7

2-Ethoxy-5-methylpyrimidine

Cat. No.: B094376
CAS No.: 17758-09-7
M. Wt: 138.17 g/mol
InChI Key: BYEAUJZCIJMCTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-5-methylpyrimidine is a heterocyclic aromatic compound featuring a pyrimidine backbone substituted with an ethoxy group (-OCH₂CH₃) at position 2 and a methyl group (-CH₃) at position 5. Pyrimidines are fundamental in medicinal chemistry due to their role in nucleic acids and enzyme inhibition. The ethoxy group enhances lipophilicity and modulates electronic properties, while the methyl substituent contributes to steric effects and metabolic stability. This compound is a precursor in synthesizing pharmaceuticals and agrochemicals, leveraging its reactivity in nucleophilic substitutions and cross-coupling reactions .

Properties

CAS No.

17758-09-7

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

2-ethoxy-5-methylpyrimidine

InChI

InChI=1S/C7H10N2O/c1-3-10-7-8-4-6(2)5-9-7/h4-5H,3H2,1-2H3

InChI Key

BYEAUJZCIJMCTA-UHFFFAOYSA-N

SMILES

CCOC1=NC=C(C=N1)C

Canonical SMILES

CCOC1=NC=C(C=N1)C

Synonyms

Pyrimidine, 2-ethoxy-5-methyl- (8CI,9CI)

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Functional Group Analysis

The structural analogs of 2-Ethoxy-5-methylpyrimidine differ in substituent positions and functional groups, which critically influence their physicochemical and biological properties. Below is a comparative analysis based on similarity scores and empirical

Compound Name Substituents (Positions) Similarity Score Key Properties/Applications Source
Methyl 4-hydroxypyrimidine-5-carboxylate -COOCH₃ (5), -OH (4) 0.72 Higher polarity due to hydroxyl and carboxylate; used in antiviral agents
2-Methoxy-4-methylpyrimidin-5-amine -OCH₃ (2), -CH₃ (4), -NH₂ (5) 0.83 Enhanced hydrogen bonding via -NH₂; potential kinase inhibitor
Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate -NH₂ (2), -OH (4), -COOCH₂CH₃ (5) 0.69 Amphoteric behavior; intermediates in antibiotic synthesis
2-Chloro-5-(phenylmethoxy)-pyrimidine -Cl (2), -OCH₂Ph (5) N/A Bulky benzyloxy group reduces solubility; antitumor activity

Key Observations:

  • Electronic Effects: Electron-donating groups (e.g., -OCH₃ in 2-Methoxy-4-methylpyrimidin-5-amine) increase ring electron density, enhancing nucleophilic aromatic substitution reactivity compared to this compound .
  • Lipophilicity: Ethoxy substituents (logP ≈ 1.8) confer greater membrane permeability than hydroxyl or carboxylate groups (logP < 0.5) .

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